Cas no 2137702-97-5 (Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]-)
![Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]- structure](https://ja.kuujia.com/scimg/cas/2137702-97-5x500.png)
Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]- 化学的及び物理的性質
名前と識別子
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- Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]-
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- インチ: 1S/C16H23BrO/c1-14-10-16(11-14,13-17)8-5-9-18-12-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3
- InChIKey: KVBBVSLQGUGWML-UHFFFAOYSA-N
- ほほえんだ: C1(COCCCC2(CBr)CC(C)C2)=CC=CC=C1
Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678568-1.0g |
({3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy}methyl)benzene |
2137702-97-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678568-5.0g |
({3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy}methyl)benzene |
2137702-97-5 | 5.0g |
$4517.0 | 2023-03-11 | ||
Enamine | EN300-678568-10.0g |
({3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy}methyl)benzene |
2137702-97-5 | 10.0g |
$6697.0 | 2023-03-11 | ||
Enamine | EN300-678568-0.1g |
({3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy}methyl)benzene |
2137702-97-5 | 0.1g |
$1371.0 | 2023-03-11 | ||
Enamine | EN300-678568-2.5g |
({3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy}methyl)benzene |
2137702-97-5 | 2.5g |
$3051.0 | 2023-03-11 | ||
Enamine | EN300-678568-0.05g |
({3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy}methyl)benzene |
2137702-97-5 | 0.05g |
$1308.0 | 2023-03-11 | ||
Enamine | EN300-678568-0.25g |
({3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy}methyl)benzene |
2137702-97-5 | 0.25g |
$1432.0 | 2023-03-11 | ||
Enamine | EN300-678568-0.5g |
({3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy}methyl)benzene |
2137702-97-5 | 0.5g |
$1495.0 | 2023-03-11 |
Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]- 関連文献
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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7. Back matter
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]-に関する追加情報
Comprehensive Overview of Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]- (CAS No. 2137702-97-5)
Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]- (CAS No. 2137702-97-5) is a specialized organic compound that has garnered significant attention in recent years due to its unique molecular structure and potential applications in advanced chemical synthesis. This compound, characterized by its bromomethyl and methylcyclobutyl functional groups, offers a versatile platform for researchers exploring novel pharmaceutical intermediates and material science innovations. Its CAS number 2137702-97-5 serves as a critical identifier for regulatory and scientific databases, ensuring precise tracking in global research.
In the context of modern green chemistry and sustainable synthesis, Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]- stands out as a candidate for eco-friendly derivatization. Researchers are increasingly investigating its role in catalysis and polymer modification, aligning with the growing demand for low-toxicity reagents. The compound’s propoxy-methyl moiety further enhances its reactivity, making it a valuable building block for high-performance materials and bioactive molecules.
The synthesis and application of CAS No. 2137702-97-5 are frequently discussed in academic circles, particularly in relation to structure-activity relationship (SAR) studies. Its cyclobutyl ring and bromine substituent contribute to steric and electronic effects, which are pivotal in drug design and agrochemical development. Recent publications highlight its potential in targeted drug delivery systems, where its lipophilic properties improve membrane permeability.
From an industrial perspective, Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]- is often referenced in patents related to specialty coatings and adhesive formulations. Its ability to act as a crosslinking agent or monomer modifier has spurred innovation in durable materials. Companies focusing on advanced electronics and nanotechnology also explore its derivatives for conductive polymers and thin-film applications.
Safety and handling protocols for CAS 2137702-97-5 emphasize standard laboratory practices, given its organic bromide nature. While not classified as hazardous under typical conditions, proper ventilation and personal protective equipment (PPE) are recommended during manipulation. This aligns with broader industry trends toward occupational health and risk mitigation in chemical research.
In summary, Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]- represents a cutting-edge compound with multifaceted applications. Its CAS No. 2137702-97-5 ensures traceability, while its structural features open doors to innovative chemical solutions. As research progresses, this compound is poised to play a pivotal role in next-generation technologies and sustainable industrial processes.
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